N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound belonging to the class of organic compounds known as pyridazines. Pyridazines are aromatic heterocyclic organic compounds with the molecular formula C4H4N2. This specific compound is characterized by the presence of a pyridazinone moiety, a phenyl ring, and a trifluoromethylbenzenesulfonamide group, making it a molecule of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps starting from commercially available reagents. One common route includes:
Formation of the Pyridazinone Core: : Starting with a substituted hydrazine and an appropriate β-keto ester, condensation forms the pyridazinone ring.
Phenyl Substitution:
Sulfonamide Addition: : Finally, the addition of the trifluoromethylbenzenesulfonamide group typically involves sulfonylation reactions using sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production scales up these reactions, often employing continuous flow chemistry to maintain reaction conditions and improve yields while minimizing waste and reaction times. Industrial methods also focus on the efficient use of catalysts and solvents to make the process economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically transforming functional groups like phenyl rings into their corresponding oxidized forms.
Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: : The trifluoromethyl group and the sulfonamide moiety make the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Conditions: : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide finds applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules and pathways.
Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of novel materials and chemical products due to its unique functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: : Often interacts with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: : Can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique in its combination of functional groups. Similar compounds include:
N-(2-(6-oxo-3-(4-methylphenyl)pyridazin-1(6H)-yl)ethyl)-benzenesulfonamide: : Differing by the substituent on the phenyl ring.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-benzenesulfonamide: : Lacking the trifluoromethyl group.
This compound’s uniqueness stems from the presence of the trifluoromethyl group, which can significantly affect its chemical reactivity and biological interactions.
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Biological Activity
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that falls under the pyridazinone derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C20H16F3N3O2 |
Molecular Weight | 387.4 g/mol |
CAS Number | 921528-06-5 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Properties
Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's specific substituents can enhance or inhibit this activity, making structural optimization crucial for developing effective antibacterial agents.
A study highlighted that derivatives of pyridazinones showed promising results against various bacterial strains, suggesting that modifications on the aromatic rings could lead to improved efficacy against antibiotic-resistant bacteria .
Antitumor Activity
The compound's potential antitumor activity has also been explored. Similar compounds within the pyridazinone class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, studies on related structures indicated that certain derivatives could significantly reduce cell viability in human lung cancer cell lines (A549, HCC827, NCI-H358) through mechanisms involving DNA intercalation and enzyme inhibition .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may act as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways. Detailed studies are necessary to uncover the exact molecular targets and pathways influenced by this compound.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that pyridazinone derivatives exhibited varying degrees of antibacterial activity. The presence of specific functional groups was shown to correlate with increased potency against resistant bacterial strains.
- Antitumor Activity Assessment : In vitro assays revealed that certain derivatives could significantly inhibit tumor cell growth, with IC50 values indicating effective concentrations for therapeutic applications . The compounds were tested using both 2D and 3D culture methods, providing insights into their potential clinical relevance.
- Structure-Activity Relationship (SAR) : Research on related compounds has established a framework for understanding how modifications in structure affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antimicrobial properties .
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(27,28)23-12-13-25-18(26)11-10-17(24-25)14-4-2-1-3-5-14/h1-11,23H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVBCDVOFKSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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